molecular formula C11H13Cl3N2O B1416750 N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1078163-23-1

N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No. B1416750
M. Wt: 295.6 g/mol
InChI Key: QPMYMYGWFHXAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is a chemical compound with a molecular weight of 295.59 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is C11H13Cl3N2O . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle .


Chemical Reactions Analysis

The pyrrolidine ring in “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” can undergo various chemical reactions. The type of reaction and the products formed depend on the reaction conditions and the functional groups present in the molecule .


Physical And Chemical Properties Analysis

“N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is a compound with a molecular weight of 295.59 . It should be stored at room temperature .

Scientific Research Applications

Enantioselective Biotransformations in Organic Synthesis

  • Research Focus: The study by Chen et al. (2012) explores the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, including compounds similar to N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride. They demonstrate its application in synthesizing aza-nucleoside analogues and druglike compounds.

Exploration in Cancer Therapy

CB1 Receptor Antagonists

Asymmetric Synthesis of Amino Acids

  • Research Focus: The study Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids by Belokon’ et al. (2002) reports on the use of pyrrolidine-2-carboxamide derivatives in the asymmetric synthesis of amino acids. This research adds to the understanding of how such compounds can be utilized as chiral auxiliaries in synthesizing essential biological molecules.

Antimicrobial Applications

Future Directions

The future directions for “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” and similar compounds involve their use in the design of new pyrrolidine compounds with different biological profiles . This is due to the versatility of the pyrrolidine ring, which allows for efficient exploration of the pharmacophore space .

properties

IUPAC Name

N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c12-7-3-4-8(13)10(6-7)15-11(16)9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMYMYGWFHXAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride

CAS RN

1078163-23-1
Record name 2-Pyrrolidinecarboxamide, N-(2,5-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078163-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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